Isoborneol 4-nitrobenzoate

Catalog No.
S1967604
CAS No.
53391-96-1
M.F
C17H21NO4
M. Wt
303.35 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoborneol 4-nitrobenzoate

CAS Number

53391-96-1

Product Name

Isoborneol 4-nitrobenzoate

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-nitrobenzoate

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

InChI

InChI=1S/C17H21NO4/c1-16(2)12-8-9-17(16,3)14(10-12)22-15(19)11-4-6-13(7-5-11)18(20)21/h4-7,12,14H,8-10H2,1-3H3

InChI Key

VZBJKOLKZKRUSB-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C

Description

The exact mass of the compound Isoborneol 4-nitrobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isoborneol 4-nitrobenzoate is an organic compound formed by the esterification of isoborneol and 4-nitrobenzoic acid. This compound features a bicyclic structure derived from camphor, which contributes to its unique physical and chemical properties. Isoborneol itself is a stereoisomer of borneol, characterized by its distinct odor and potential applications in perfumery and pharmaceuticals. The incorporation of the 4-nitrobenzoate moiety enhances its reactivity and solubility in various solvents, making it a versatile compound in organic synthesis.

Typical for esters, including hydrolysis, transesterification, and reduction. Hydrolysis of this compound results in the formation of isoborneol and 4-nitrobenzoic acid. The reaction can be catalyzed by acids or bases, leading to the regeneration of the starting materials:

Isoborneol 4 nitrobenzoate+H2OIsoborneol+4 Nitrobenzoic acid\text{Isoborneol 4 nitrobenzoate}+\text{H}_2\text{O}\rightarrow \text{Isoborneol}+\text{4 Nitrobenzoic acid}

Transesterification reactions can also be performed using different alcohols to produce various esters. Additionally, the nitro group in the compound may undergo reduction to form an amine derivative, expanding its potential applications in medicinal chemistry.

The synthesis of isoborneol 4-nitrobenzoate typically involves two main steps: the production of isoborneol from borneol through oxidation-reduction reactions and subsequent esterification with 4-nitrobenzoic acid.

  • Oxidation-Reduction:
    • Borneol can be oxidized using sodium hypochlorite to form camphor.
    • Camphor is then reduced using sodium borohydride to yield isoborneol with a reported yield of approximately 85% .
  • Esterification:
    • Isoborneol is reacted with 4-nitrobenzoic acid in the presence of an acid catalyst (such as sulfuric acid) to form isoborneol 4-nitrobenzoate.
    • This reaction typically requires heating and removal of water to drive the equilibrium towards ester formation.

Isoborneol 4-nitrobenzoateEsterAntimicrobial potentialPharmaceuticals, fragrancesBorneolAlcoholAntimicrobial propertiesTraditional medicineCamphorKetoneAnalgesic and anti-inflammatoryPharmaceuticalsEthyl 4-nitrobenzoateEsterReactivity in organic synthesisOrganic synthesis

Isoborneol 4-nitrobenzoate stands out due to its unique combination of bicyclic structure and nitro functionality, which may enhance its reactivity compared to similar compounds while providing distinct applications across various fields.

Isoborneol 4-nitrobenzoate shares structural similarities with several related compounds, which include:

  • Borneol: A stereoisomer that differs only in the configuration around a single stereocenter; it exhibits similar biological properties but lacks the nitro group.
  • Camphor: A bicyclic monoterpene that serves as a precursor; it has distinct medicinal properties but is not an ester.
  • Ethyl 4-nitrobenzoate: An ester that contains the same nitro group but differs in the alcohol component; it has applications in organic synthesis.

Comparison Table

CompoundStructure TypeNotable Properties

XLogP3

4.6

Other CAS

53391-96-1

Dates

Modify: 2023-07-22

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